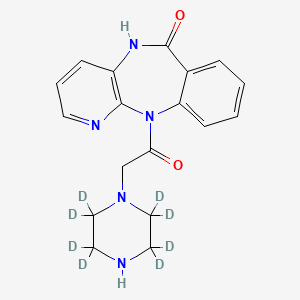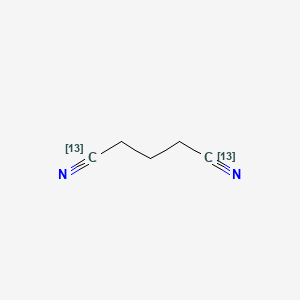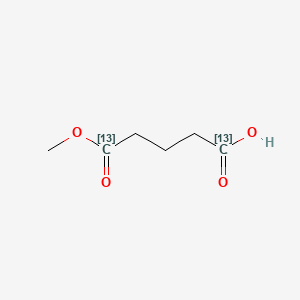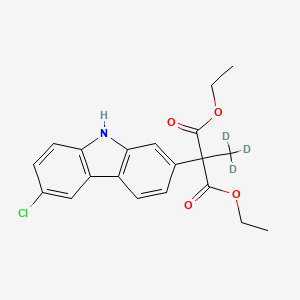
N-Desmethyl Pirenzepine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Pirenzepine-d8 (NDP-d8) is an important compound with a wide range of applications in scientific research. It is a derivative of the well-known drug, pirenzepine, and is used as a research tool in the study of muscarinic receptors. NDP-d8 has been used in a variety of experiments, including those related to receptor binding, signal transduction, and receptor pharmacology. NDP-d8 is a stable compound that is easily synthesized and has a number of advantages for use in laboratory experiments, as well as some limitations.
Aplicaciones Científicas De Investigación
N-Desmethyl Pirenzepine-d8 has been used in a variety of scientific research experiments. It has been used in receptor binding experiments to study the affinity of muscarinic receptors for different ligands. It has also been used in signal transduction experiments to study the mechanism of action of muscarinic receptors. In addition, N-Desmethyl Pirenzepine-d8 has been used in receptor pharmacology experiments to study the effects of muscarinic agonists and antagonists on receptor function.
Mecanismo De Acción
N-Desmethyl Pirenzepine-d8 acts as an agonist at muscarinic receptors. It binds to the receptor and activates the receptor, leading to downstream effects on signal transduction pathways. N-Desmethyl Pirenzepine-d8 is thought to act by binding to the allosteric site of the receptor, which is distinct from the orthosteric site that is typically bound by agonists.
Biochemical and Physiological Effects
The activation of muscarinic receptors by N-Desmethyl Pirenzepine-d8 leads to a number of biochemical and physiological effects. These effects include the activation of G proteins, the stimulation of adenylate cyclase, the stimulation of phosphoinositide hydrolysis, and the stimulation of calcium mobilization. These effects are thought to be mediated by the activation of downstream signaling pathways, such as the cAMP and phosphoinositide pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Desmethyl Pirenzepine-d8 has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and can be stored for long periods of time. In addition, N-Desmethyl Pirenzepine-d8 has high selectivity for muscarinic receptors, making it an ideal tool for studying the effects of different ligands on receptor function. However, N-Desmethyl Pirenzepine-d8 also has some limitations. It is not as potent as other muscarinic agonists, and its effects are relatively short-lived.
Direcciones Futuras
There are a number of potential future directions for research using N-Desmethyl Pirenzepine-d8. These include further studies on the mechanism of action of muscarinic receptors, studies on the effects of N-Desmethyl Pirenzepine-d8 on downstream signaling pathways, and studies on the effects of N-Desmethyl Pirenzepine-d8 on the expression of muscarinic receptors in different tissues. In addition, N-Desmethyl Pirenzepine-d8 could be used to study the effects of muscarinic agonists and antagonists on receptor function and to study the effects of different ligands on receptor binding. Finally, N-Desmethyl Pirenzepine-d8 could be used to study the effects of muscarinic agonists and antagonists on receptor trafficking.
Métodos De Síntesis
N-Desmethyl Pirenzepine-d8 is synthesized from pirenzepine via a two-step process. The first step involves the conversion of pirenzepine to its hydrochloride salt. This is done by treating pirenzepine with aqueous hydrochloric acid. The second step involves the reaction of the hydrochloride salt with diazomethane. This reaction yields N-Desmethyl Pirenzepine-d8, which can then be isolated and purified.
Propiedades
IUPAC Name |
11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)/i8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGDOFJFMYNIG-JNJBWJDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)







![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)

